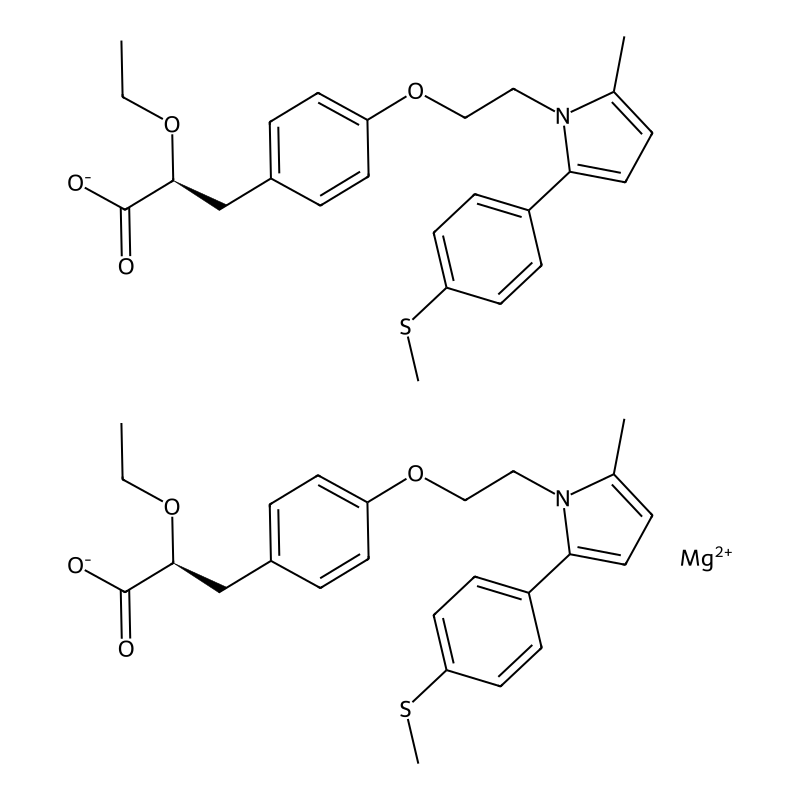Saroglitazar magnesium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Target condition
NAFLD is a prevalent liver condition characterized by excessive fat accumulation in the liver. It can progress to more severe liver diseases like cirrhosis. ()
Mechanism of action
Saroglitazar magnesium is believed to work by regulating fat metabolism in the liver. PPAR agonists like saroglitazar can influence genes involved in fat storage, breakdown, and inflammation. This could potentially reduce liver fat content and improve overall liver health in NAFLD patients. ()
Clinical trials
Several clinical trials are investigating the efficacy and safety of Saroglitazar magnesium for NAFLD treatment. One such study, EVIDENCES VII, is specifically examining the effects of 4mg Saroglitazar magnesium on women with NAFLD and Polycystic Ovary Syndrome (PCOS).()
Saroglitazar magnesium is a synthetic compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ). It is primarily used in the management of diabetic dyslipidemia and non-alcoholic fatty liver disease. The chemical structure of saroglitazar magnesium includes a magnesium salt of a complex pyrrole-based compound, which enhances its bioavailability and therapeutic efficacy.
The molecular formula for saroglitazar magnesium is , with an average molecular weight of approximately 901.43 g/mol. Its IUPAC name is magnesium(2+) bis((2S)-2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl]propanoate) .
- Formation of Magnesium Salt: Saroglitazar is reacted with magnesium sources such as magnesium acetate or magnesium chloride to form saroglitazar magnesium.
- Hydrolysis: The alkoxy esters formed during synthesis may undergo hydrolysis to yield the active compound.
- Metabolic Stability: In vitro studies indicate that saroglitazar exhibits metabolic stability in human liver microsomes, suggesting limited degradation during metabolism .
Saroglitazar magnesium exhibits significant biological activity as a PPAR-α/γ agonist, which plays a crucial role in regulating lipid and glucose metabolism. Key findings include:
- Lipid Regulation: It reduces triglyceride levels and improves insulin sensitivity, making it beneficial for patients with dyslipidemia.
- Hepatoprotective Effects: Studies show that it can mitigate liver steatosis and improve liver function parameters in models of fatty liver disease .
- High Protein Binding: Saroglitazar is highly protein-bound (98-99.6%), which influences its pharmacokinetics .
The synthesis of saroglitazar magnesium involves several steps:
- Reaction of Hydroxy Compounds: Hydroxy compounds are reacted with mesylate compounds in the presence of a base to form alkoxy esters.
- Extraction and Purification: The reaction mixture is treated with solvents to extract the product, followed by purification to achieve high purity levels (≥99%).
- Magnesium Treatment: The purified product is treated with a magnesium source to yield saroglitazar magnesium .
Saroglitazar magnesium has several clinical applications:
- Diabetic Dyslipidemia Treatment: It is primarily used for managing lipid abnormalities associated with diabetes.
- Non-Alcoholic Fatty Liver Disease: Saroglitazar has shown promise in treating fatty liver conditions by improving lipid profiles and reducing liver fat content .
Interaction studies have focused on the compound's pharmacokinetics and potential drug-drug interactions:
- Cytochrome P450 Enzyme Interaction: Saroglitazar has been evaluated for its inhibitory effects on various cytochrome P450 enzymes, particularly CYP2C8, which is involved in the metabolism of many drugs .
- Drug Interaction Profiles: Studies indicate that saroglitazar does not significantly inhibit CYP2C8, suggesting a favorable interaction profile for concurrent medications .
Saroglitazar magnesium shares structural and functional similarities with other compounds in the glitazar class but exhibits unique properties.
| Compound Name | Type | Unique Features |
|---|---|---|
| Pioglitazone | PPAR-γ Agonist | Primarily targets PPAR-γ; less effect on triglycerides |
| Rosiglitazone | PPAR-γ Agonist | Associated with cardiovascular risks; less dual activity |
| Fenofibrate | PPAR-α Agonist | Primarily lowers triglycerides; lacks PPAR-γ activity |
| Saroglitazar | Dual PPAR Agonist | Effective in both lipid and glucose regulation |
Saroglitazar magnesium's dual action on both PPAR receptors distinguishes it from other compounds that primarily target one receptor type, enhancing its therapeutic potential in metabolic disorders .
Purity
Appearance
Storage
Wikipedia
Dates
2: Patel MR, Kansagra KA, Parikh DP, Parmar DV, Patel HB, Soni MM, Patil US, Patel HV, Patel JA, Gujarathi SS, Parmar KV, Srinivas NR. Effect of Food on the Pharmacokinetics of Saroglitazar Magnesium, a Novel Dual PPARαγ Agonist, in Healthy Adult Subjects. Clin Drug Investig. 2018 Jan;38(1):57-65. doi: 10.1007/s40261-017-0584-2. PubMed PMID: 29022212.








